molecular formula C27H18N2O4S B11586081 1-[4-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11586081
M. Wt: 466.5 g/mol
InChI Key: MYZUGAXASVVWAF-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe final step involves the formation of the chromeno[2,3-c]pyrrole core under specific reaction conditions, such as the use of a strong base or acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole moiety .

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H18N2O4S

Molecular Weight

466.5 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H18N2O4S/c30-24-20-8-4-5-9-21(20)33-25-22(24)23(29(26(25)31)27-28-14-15-34-27)18-10-12-19(13-11-18)32-16-17-6-2-1-3-7-17/h1-15,23H,16H2

InChI Key

MYZUGAXASVVWAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C(=O)N3C5=NC=CS5)OC6=CC=CC=C6C4=O

Origin of Product

United States

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